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molecular formula C15H21NO3 B5697817 N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide

Cat. No. B5697817
M. Wt: 263.33 g/mol
InChI Key: GBECJBZMDVOGBS-UHFFFAOYSA-N
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Patent
US05519034

Procedure details

Cyclobutanecarbonyl chloride (19 g) was added dropwise at ambient temperature to a stirred solution of 3,4-dimethoxyphenethylamine (30.5 g) and triethylamine (23.5 ml) in tetrahydrofuran (11). After 1.5 hours the mixture was poured onto dilute hydrochloric acid (1 l) and the product was extracted into ethyl acetate. The extracts yielded N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide (44 g) which was used without further purification.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5](Cl)=[O:6])[CH2:4][CH2:3][CH2:2]1.[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=1[O:19][CH3:20])[CH2:13][CH2:14][NH2:15].C(N(CC)CC)C.Cl>O1CCCC1>[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH2:13][CH2:14][NH:15][C:5]([CH:1]2[CH2:4][CH2:3][CH2:2]2)=[O:6])[CH:16]=[CH:17][C:18]=1[O:19][CH3:20]

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C1(CCC1)C(=O)Cl
Name
Quantity
30.5 g
Type
reactant
Smiles
COC=1C=C(CCN)C=CC1OC
Name
Quantity
23.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CCNC(=O)C1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: CALCULATEDPERCENTYIELD 104.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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